3,5-Dibromophenyl Isothiocyanate

Description

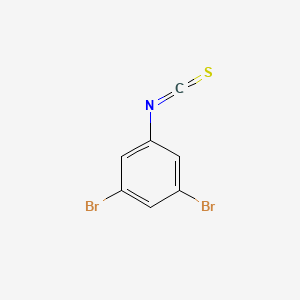

3,5-Dibromophenyl isothiocyanate is an aromatic compound featuring a phenyl ring substituted with bromine atoms at the 3- and 5-positions and an isothiocyanate (-N=C=S) functional group. These compounds are widely used in organic synthesis, pharmaceuticals, and materials science due to their electrophilic reactivity and ability to form thiourea derivatives via nucleophilic addition reactions .

Properties

Molecular Formula |

C7H3Br2NS |

|---|---|

Molecular Weight |

292.98 g/mol |

IUPAC Name |

1,3-dibromo-5-isothiocyanatobenzene |

InChI |

InChI=1S/C7H3Br2NS/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H |

InChI Key |

LCGAHLZXWAVKRH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)N=C=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromophenyl Isothiocyanate typically involves the reaction of 3,5-dibromoaniline with thiophosgene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of thiophosgene. The general reaction scheme is as follows:

3,5-Dibromoaniline+Thiophosgene→3,5-Dibromophenyl Isothiocyanate+Hydrogen Chloride

The reaction is usually conducted in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of safer and more environmentally friendly reagents is also explored to minimize the production of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromophenyl Isothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group (-N=C=S) is highly reactive towards nucleophiles, leading to the formation of thioureas.

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the isothiocyanate group to amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Major Products:

Thioureas: Formed from nucleophilic substitution reactions.

Sulfonyl Derivatives: Resulting from oxidation reactions.

Amines: Produced through reduction reactions.

Scientific Research Applications

3,5-Dibromophenyl Isothiocyanate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and polymers.

Biology: The compound exhibits antimicrobial and anticancer properties, making it a valuable tool in biological studies.

Medicine: Its potential as an anticancer agent is being explored, particularly in targeting specific cancer cell lines.

Mechanism of Action

The mechanism by which 3,5-Dibromophenyl Isothiocyanate exerts its effects involves the interaction with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes such as signal transduction, cell cycle regulation, and apoptosis. The compound’s ability to induce oxidative stress and modulate transcription factors further contributes to its biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The substituents on the phenyl ring significantly influence the electronic, steric, and physicochemical properties of these isothiocyanates. Below is a comparative table based on available

Key Observations:

- Electron-Withdrawing Groups : The -CF₃ groups in 3,5-bis(trifluoromethyl)phenyl isothiocyanate amplify electrophilicity, making it more reactive toward nucleophiles like amines (e.g., thiourea synthesis in ) .

Biological Activity

3,5-Dibromophenyl isothiocyanate (DBITC) is a member of the isothiocyanate family, compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of DBITC, characterized by the presence of bromine atoms on the phenyl ring, may enhance its biological activity compared to other isothiocyanates.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Isothiocyanates exert their biological effects primarily through the following mechanisms:

- Cellular Stress Induction : DBITC and other isothiocyanates can induce cellular stress by alkylating cellular thiols, leading to depletion of glutathione (GSH), a major antioxidant in cells. This process can trigger apoptosis in cancer cells through various signaling pathways involving caspases and Bcl-2 family proteins .

- Antiproliferative Effects : Research indicates that DBITC may inhibit cell proliferation by downregulating cyclins and cyclin-dependent kinases (CDKs), essential for cell cycle progression. For instance, studies have shown that isothiocyanates can downregulate cyclin B1 and Cdc25C in various cancer cell lines .

Anticancer Activity

DBITC has shown promising results in inhibiting the growth of various cancer cell lines. A study demonstrated that DBITC significantly reduces the viability of human prostate cancer cells through apoptosis induction. The compound activates caspase pathways and alters the expression of pro-apoptotic and anti-apoptotic proteins .

Antimicrobial Properties

DBITC exhibits antimicrobial activity against a range of pathogens. The presence of bromine atoms in its structure may enhance its effectiveness against bacteria and fungi. In vitro studies have indicated that DBITC can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Isothiocyanates are known to possess anti-inflammatory properties. DBITC has been evaluated for its ability to inhibit inflammatory mediators such as cyclooxygenase (COX) enzymes. Inhibition of COX-1 and COX-2 has been linked to reduced inflammation and associated diseases .

Case Studies

- Prostate Cancer Study :

-

Antimicrobial Efficacy :

- Objective : Assess the antimicrobial activity of DBITC against common pathogens.

- Results : DBITC demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.